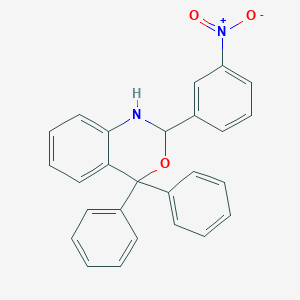![molecular formula C27H25N3O3 B11562139 N-[(1Z)-1-(4-methoxyphenyl)-3-oxo-3-{(2Z)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide](/img/structure/B11562139.png)
N-[(1Z)-1-(4-methoxyphenyl)-3-oxo-3-{(2Z)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylbutenylidene hydrazinecarbonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-2-(4-METHOXYPHENYL)-1-{N’-[(2Z,3E)-4-PHENYLBUT-3-EN-2-YLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-phenylbut-3-en-2-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-2-(4-METHOXYPHENYL)-1-{N’-[(2Z,3E)-4-PHENYLBUT-3-EN-2-YLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(1Z)-2-(4-METHOXYPHENYL)-1-{N’-[(2Z,3E)-4-PHENYLBUT-3-EN-2-YLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1Z)-2-(4-METHOXYPHENYL)-1-{N’-[(2Z,3E)-4-PHENYLBUT-3-EN-2-YLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-1-phenylmethanimine
- 4-Methoxyphenyl-1,2-propanediol
- N,N,N′,N′-tetrakis(4-methoxyphenyl)-1,1′-biphenyl-4,4′-diamine
Uniqueness
N-[(1Z)-2-(4-METHOXYPHENYL)-1-{N’-[(2Z,3E)-4-PHENYLBUT-3-EN-2-YLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C27H25N3O3 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-[(2Z)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H25N3O3/c1-20(13-14-21-9-5-3-6-10-21)29-30-27(32)25(19-22-15-17-24(33-2)18-16-22)28-26(31)23-11-7-4-8-12-23/h3-19H,1-2H3,(H,28,31)(H,30,32)/b14-13+,25-19-,29-20- |
InChI Key |
NCHREFJEXWKMQY-SKSABFEXSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11562058.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11562059.png)
![5-acetyl-2-amino-6-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carbonitrile](/img/structure/B11562062.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(2-hydroxy-5-iodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11562067.png)
![methyl 4-{[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B11562082.png)
![2,2-Diphenyl-N-({N'-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11562084.png)
![2-(4-butylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11562092.png)
![(5E)-5-benzylidene-3-{[(3-chloro-4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11562099.png)

![2-[5-(4-nitrophenyl)furan-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11562124.png)
![2-Amino-7-methyl-5-oxo-4-thiophen-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11562125.png)
![N'-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11562126.png)
![2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11562143.png)

